Valine sodium salt
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
34241-42-4 |
|---|---|
Molecular Formula |
C5H10NNaO2 |
Molecular Weight |
139.13 g/mol |
IUPAC Name |
sodium;(2S)-2-amino-3-methylbutanoate |
InChI |
InChI=1S/C5H11NO2.Na/c1-3(2)4(6)5(7)8;/h3-4H,6H2,1-2H3,(H,7,8);/q;+1/p-1/t4-;/m0./s1 |
InChI Key |
HRXQJPKAYPDDFU-WCCKRBBISA-M |
Isomeric SMILES |
CC(C)[C@@H](C(=O)[O-])N.[Na+] |
Canonical SMILES |
CC(C)C(C(=O)[O-])N.[Na+] |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Chemical Derivatization of Valine Sodium Salt
Novel Synthetic Routes for Valine Sodium Salt and Related Compounds
Recent advancements in synthetic chemistry have led to the development of more efficient, selective, and environmentally benign methods for producing this compound and its analogs. These methods leverage biocatalysis and the principles of green chemistry to overcome the limitations of traditional chemical syntheses.
Enzymatic and Biocatalytic Synthesis Approaches
Enzymatic and biocatalytic methods offer high stereoselectivity and operate under mild, aqueous conditions, making them attractive alternatives to classical chemical synthesis. rsc.org Enzymes such as transaminases, acylases, and lipases are pivotal in these processes. google.comscispace.comwur.nl
Transaminases, for example, can catalyze the stereoselective synthesis of L-amino acids from their corresponding α-keto acids. In one approach, the sodium salts of ketoacids like 2-ketovaleric acid are converted exclusively to the L-isomer of the amino acid using an (S)-transaminase. google.com Multi-enzymatic cascade reactions have also been developed to produce various D-amino acids, including D-valine, with high yields. semanticscholar.org These systems can involve several enzymes working in concert, such as a racemase to convert the L-amino acid to the D-enantiomer and a dehydrogenase for cofactor regeneration. semanticscholar.org
Acylases are employed for the synthesis of N-acyl amino acids. For instance, N-medium- and long-chain acyl-L-amino acids have been synthesized in a one-step enzymatic reaction from the corresponding L-amino acids and fatty acids in a glycerol-water system using acylase I from pig kidney. scispace.com The engineering of enzyme domains, particularly within Non-Ribosomal Peptide Synthetases (NRPS), allows for the incorporation of unnatural amino acids to create novel peptide derivatives. nih.gov
Table 1: Overview of Enzymatic Systems in Amino Acid Synthesis
| Enzyme Class | Application | Example Substrate/Product | Reference |
|---|---|---|---|
| Transaminases | Stereoselective synthesis of L-amino acids | 2-Ketovaleric acid sodium salt → L-Norvaline | google.com |
| Acylases | Synthesis of N-acyl-L-amino acids | L-Glutamate + Lauric acid → N-Lauroyl-L-glutamic acid | scispace.com |
| Lipases | Synthesis of polyesters and polyester (B1180765) amides | ε-caprolactone, hydroxy fatty acids | wur.nl |
| Dehydrogenases | Cofactor regeneration in cascade reactions | NADH regeneration for D-amino acid synthesis | semanticscholar.org |
| Phosphorylases | Synthesis of nucleoside analogues | Transglycosylation for Vidarabine synthesis | rsc.org |
Chemo-Enzymatic Hybrid Synthesis Strategies
Chemo-enzymatic synthesis combines the advantages of chemical reactions with the high selectivity of biocatalysis to create complex molecules that are otherwise difficult to access. nih.gov This strategy is particularly effective for producing chiral amino acids and their derivatives. polimi.itsci-hub.se
One such approach involves the development of a one-pot biocatalytic cascade to produce L-phenylalanine derivatives, a process that could be adapted for other amino acids like valine. biorxiv.org This method uses a sequence of enzymes, including L-threonine transaldolase, phenylserine (B13813050) dehydratase, and an aminotransferase, to convert aldehydes into the desired amino acid under mild aqueous conditions. biorxiv.org Another strategy employs a magnetic solid acid catalyst to convert biomass into furfural, which is then biotransformed into a chiral amino acid derivative using immobilized whole cells containing an L-threonine aldolase. sci-hub.se
In another example, viscoelastic pseudopeptidoglycan networks are synthesized by first chemically conjugating a peptide to an alginate backbone, followed by a protease-catalyzed cross-linking step that mimics a bacterial transpeptidase reaction. acs.org This highlights how chemical modification can prepare a substrate for a specific enzymatic transformation, resulting in a functional biomaterial. acs.org
Green Chemistry Approaches to this compound Preparation
Green chemistry principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. royalsocietypublishing.org In the context of this compound and its derivatives, this involves using environmentally benign solvents, renewable raw materials, and catalytic processes. royalsocietypublishing.orgscirp.org
A notable green synthesis method for N-lauroyl-L-Valine sodium utilizes fatty acid methyl esters instead of the traditional Schotten-Baumann reaction which uses acyl chlorides. tandfonline.com This process, which involves reacting L-Valine with methyl laurate, is considered safer and more environmentally friendly. tandfonline.com Similarly, sodium cocoyl glycinate (B8599266) has been synthesized directly from coconut oil and sodium glycinate, avoiding toxic reagents and simplifying the process compared to conventional methods. scirp.org
The use of water as a solvent is a cornerstone of green chemistry. An eco-friendly method for synthesizing sulfonamide derivatives of amino acids involves reacting p-toluenesulfonyl chloride with the amino acid in an aqueous solution containing sodium carbonate, which acts as an HCl scavenger. mdpi.com This approach produces the target products in high yields and purities without the need for hazardous organic solvents. mdpi.com
Design and Synthesis of Valine Derivatives and Analogs
The chemical modification of valine's amino or carboxyl groups allows for the creation of a diverse range of derivatives and analogs with tailored properties. N-acylation and the formation of sulfonamides are two common derivatization strategies that yield compounds with applications in materials science and biomedical research.
N-Acyl this compound Synthesis and Characterization
N-acyl valine sodium salts are a class of amino acid-based surfactants known for their biocompatibility and surface-active properties. researchgate.net Their synthesis is typically achieved through methods like the Schotten-Baumann reaction or by using fatty acid methyl esters. tandfonline.comresearchgate.net
In a representative Schotten–Baumann type N-acylation, L-valine is reacted with an acyl chloride, such as 4-[(4-bromophenyl)sulfonyl]benzoyl chloride, in the presence of sodium hydroxide. mdpi.com The resulting N-acyl valine is then isolated after acidification. mdpi.com An alternative, greener approach involves reacting L-valine directly with a fatty acid methyl ester, like methyl laurate, at elevated temperatures to produce N-lauroyl-L-Valine, which is then converted to its sodium salt. tandfonline.com
The characterization of these derivatives is crucial to confirm their structure and purity. A combination of spectroscopic and analytical techniques is employed. tandfonline.commdpi.com Fourier Transform Infrared Spectroscopy (FT-IR) is used to identify functional groups, while Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) provides detailed structural information about the arrangement of atoms. tandfonline.commdpi.com Mass Spectrometry (MS) confirms the molecular weight, and elemental analysis verifies the empirical formula. mdpi.com
Table 2: Spectroscopic Characterization Data for 2-{4-[(4-bromophenyl)sulfonyl]benzamido}-3-methylbutanoic acid (an N-Acyl Valine derivative)
| Analysis Method | Observed Data | Interpretation | Reference |
|---|---|---|---|
| ¹H NMR (ppm) | 1.01-1.05 (d, 6H), 2.25-2.31 (m, 1H), 4.45 (d, 1H), 7.85-8.15 (m, 8H), 9.01 (d, 1H), 13.25 (s, 1H) | Signals correspond to isopropyl, α-CH, aromatic, amide NH, and carboxylic acid OH protons. | mdpi.com |
| ¹³C NMR (ppm) | 18.61, 19.25, 29.48, 58.43, 127.52, 128.31, 129.83, 132.88, 137.95, 142.18, 142.94, 166.25, 172.43 | Signals assigned to isopropyl, methine, α-C, aromatic, amide C=O, and carboxylic acid C=O carbons. | mdpi.com |
| FT-IR (cm⁻¹) | 1161, 1329 (SO₂), 1651 (C=O amide), 1718 (C=O acid), 3329 (N-H) | Characteristic absorption bands for sulfonyl, amide, carboxylic acid, and N-H groups. | mdpi.com |
| MS (m/z) | 456.0 [M-H]⁻ | Molecular ion peak corresponds to the calculated molecular weight. | mdpi.com |
Sulfonamide Derivatives of Valine in Research
Sulfonamide derivatives of amino acids are of significant interest due to their wide range of biological activities. impactfactor.orgrsc.org The synthesis of valine sulfonamides generally involves the reaction of the amino group of valine with a sulfonyl chloride. researchgate.net
A common method involves reacting valine with various sulfonyl chlorides (e.g., benzenesulfonyl chloride, 4-toluenesulfonyl chloride) in an aqueous medium at a basic pH of 8-9. researchgate.net The reaction proceeds via a nucleophilic attack of the amine group on the electrophilic sulfur atom of the sulfonyl chloride. impactfactor.org The product is then precipitated by acidifying the reaction mixture. researchgate.net Green synthetic approaches utilize water as the solvent and sodium carbonate as a base, making the process more environmentally friendly. mdpi.com
Characterization of these sulfonamide derivatives relies on spectroscopic methods to confirm their structure. The disappearance of N-H stretching bands for the primary amine and the appearance of a new band for the sulfonamide N-H group in the FT-IR spectrum are key indicators of a successful reaction. impactfactor.org Melting point determination, elemental analysis, and single-crystal X-ray diffraction are also used to fully characterize the synthesized compounds. researchgate.net
Table 3: Examples of Synthesized Sulfonamide Derivatives of Valine
| Sulfonyl Chloride Reagent | Resulting Valine Derivative | Synthetic Method | Reference |
|---|---|---|---|
| Benzene sulfonyl chloride | N-(Phenylsulfonyl)valine | Reaction in basic aqueous medium (pH 8-9), followed by HCl work-up. | researchgate.net |
| 4-Toluenesulfonyl chloride | N-(p-Tolylsulfonyl)valine | Reaction in basic aqueous medium (pH 8-9), followed by HCl work-up. | researchgate.net |
| 4-(Acetylamino)benzenesulfonyl chloride | N-((4-Acetamidophenyl)sulfonyl)valine | Reaction in basic aqueous medium (pH 8-9), followed by HCl work-up. | researchgate.net |
| p-Toluenesulfonyl chloride (Tosyl chloride) | N-(p-Tolylsulfonyl)valine | Reaction in aqueous sodium carbonate solution at 0 °C to room temperature. | mdpi.com |
Amino Acid Ester Prodrug Development Based on Valine
The esterification of a drug molecule with an amino acid, such as valine, is a widely employed prodrug strategy to overcome poor biopharmaceutical properties like low aqueous solubility or limited membrane permeability. tandfonline.com The L-valyl ester of a parent drug can enhance oral bioavailability by utilizing specific transport mechanisms in the human intestine. oup.com The sodium salt of valine, or more commonly, a protected form of valine (like N-Cbz-L-valine), is often used in the chemical synthesis to couple the valine moiety to the drug molecule.
A preeminent example of this strategy is valacyclovir, the L-valyl ester prodrug of the antiviral drug acyclovir (B1169). drugbank.com Acyclovir itself has a low oral bioavailability of 10-20%. nih.gov By converting it to its valine ester, the resulting prodrug, valacyclovir, exhibits a three- to five-fold increase in oral bioavailability. tandfonline.com This enhancement is attributed to the prodrug's ability to be recognized and absorbed by intestinal peptide transporters, such as PEPT1. oup.comnih.govtandfonline.com Following absorption, the ester bond is rapidly hydrolyzed by intracellular esterases, including a specific enzyme known as valacyclovirase, to release the active acyclovir and the natural amino acid L-valine. nih.govumich.edu
This successful approach has been applied to numerous other therapeutic agents. Valganciclovir, the L-valine ester of ganciclovir, increases the parent drug's oral bioavailability tenfold (from ~6-9% to 60%). nih.govtandfonline.com Similarly, the L-valine ester of cyclopropavir, an antiviral agent, demonstrated an oral bioavailability of 95% in mouse models. nih.gov The strategy has also been extended to create double prodrugs, such as the esterification of amidoxime (B1450833) prodrugs with valine to improve both water solubility and oral absorption for amidine-containing drugs. nih.gov
The table below summarizes key data on several L-valine ester prodrugs, illustrating the significant improvement in oral bioavailability of the parent drug.
| Prodrug | Parent Drug | Parent Drug Bioavailability (%) | Prodrug Bioavailability (%) | Bioavailability Increase |
| Valacyclovir | Acyclovir | 10–20% nih.gov | 55% tandfonline.com | ~3-5 fold tandfonline.com |
| Valganciclovir | Ganciclovir | 6–9% nih.gov | 60% tandfonline.com | ~10 fold nih.gov |
| Valtorcitabine | 2'-deoxy-L-cytidine (L-dC) | - | Improved pharmacokinetic profile nih.gov | - |
| Valopicitabine | 2'-C-methylcytidine | - | Improved pharmacokinetic profile nih.gov | - |
| Valcyclopropavir | Cyclopropavir | - | 95% (in mice) nih.gov | - |
Peptide Formation Studies under Prebiotic or Controlled Conditions Involving Valine
The formation of peptides from individual amino acids is a fundamental step in origin-of-life scenarios. However, the condensation of amino acids in aqueous solution is thermodynamically unfavorable. royalsocietypublishing.orgscielo.org.mx Research into prebiotic chemistry investigates plausible mechanisms by which this hurdle could have been overcome on the early Earth. These studies often involve controlled laboratory conditions that simulate primitive environments, where factors like mineral surfaces, activating agents, and fluctuating conditions (e.g., wet-dry cycles) play a crucial role. royalsocietypublishing.orgscielo.org.mxnih.gov
One significant area of investigation is the role of mineral surfaces in concentrating amino acids and catalyzing peptide bond formation. nih.gov Studies have shown that while reactions in solution yield only very short oligomers (typically less than 10-mers), the presence of minerals like illite (B577164) and hydroxylapatite can promote the formation of much longer polymers, with lengths up to 55 monomers reported. nih.govnasa.gov This process is thought to occur through a mechanism akin to solid-phase synthesis, where growing oligomers adsorb strongly to the mineral surface and are sequentially "fed" with activated monomers from the solution. nasa.gov
Another key pathway for peptide formation involves the use of activated amino acid derivatives, such as N-carboxyanhydrides (NCAs). scielo.org.mxmdpi.com NCAs can be formed from amino acids and subsequently polymerize into polypeptides. mdpi.comnih.gov The ring-opening polymerization of NCAs is an efficient method for synthesizing polypeptides and is a subject of extensive study. tandfonline.comacs.orgacs.org For example, the polymerization of valine-NCA has been studied to understand copolymerization reactivity and structure. mdpi.com
Recent research also explores template-directed synthesis, where a pre-existing peptide chain directs the sequence-selective and stereoselective condensation of new amino acids. nih.gov In one study, an amyloid fiber composed of an ornithine-valine peptide was shown to direct the regioselective and stereoselective addition of L-amino acids to the N-terminus. nih.gov This templating effect provides a potential model for a prebiotic peptide replicating system. nih.gov
The table below presents findings from various studies on prebiotic peptide formation involving valine and other amino acids, highlighting the conditions and resulting oligomer products.
| Study Focus | Amino Acids/Derivatives | Conditions / Catalyst | Key Finding |
| Mineral-Catalyzed Oligomerization | Activated Amino Acids | Illite, Hydroxylapatite | Formation of oligomers up to 55 monomers long. nih.govnasa.gov |
| Template-Directed Synthesis | Ornithine, Valine | Amyloid fiber template | Regioselective and stereoselective N-terminal addition of L-amino acids. nih.gov |
| Peptide-Mediated Kinetic Resolution | Proline, Valine | Pro-Val dipeptides | Peptides mediate the enantioselective reaction of glyceraldehyde, demonstrating synergy between amino acids and sugars. rsc.orgrsc.org |
| NCA Polymerization | Valine-NCA, other NCAs | Various initiators (e.g., secondary amines) | An efficient and well-studied route to synthetic polypeptides under controlled conditions. mdpi.comnih.gov |
Biochemical and Metabolic Pathway Investigations of Valine
Valine Catabolism and Degradation Pathways
The breakdown of valine, along with the other BCAAs, leucine (B10760876) and isoleucine, is a critical metabolic process that begins primarily in muscle tissue. nih.gov This pathway not only provides energy but also generates intermediates for other vital cellular functions. ontosight.ainih.gov
Intermediates and Enzyme Systems in Valine, Leucine, and Isoleucine Degradation
The catabolism of all three BCAAs initiates with two common enzymatic steps. nih.gov The first is a reversible transamination reaction catalyzed by branched-chain aminotransferase (BCAT), which converts the amino acids into their corresponding branched-chain α-keto acids (BCKAs). mdpi.comfrontiersin.orgnih.gov Valine is converted to α-ketoisovalerate (also known as 2-keto-isovalerate or KIV). mdpi.comfrontiersin.org
This initial step is followed by the irreversible oxidative decarboxylation of the BCKAs, a rate-limiting step catalyzed by the branched-chain α-keto acid dehydrogenase (BCKD) complex. nih.govfrontiersin.org This reaction yields acyl-CoA derivatives: isobutyryl-CoA from valine, isovaleryl-CoA from leucine, and α-methylbutyryl-CoA from isoleucine. nih.gov After this common pathway, the degradation routes for each BCAA diverge. nih.gov
The subsequent specific steps in valine degradation involve a series of enzymatic reactions. Isobutyryl-CoA is converted to methacrylyl-CoA by isobutyryl-CoA dehydrogenase. nih.govresearchgate.net Methacrylyl-CoA is then hydrated to 3-hydroxyisobutyryl-CoA by methacrylyl-CoA hydratase (also known as crotonase). nih.govnih.govresearchgate.net Following this, 3-hydroxyisobutyryl-CoA hydrolase (HIBCH) converts its substrate to 3-hydroxyisobutyrate (B1249102). nih.govresearchgate.netnih.gov This intermediate is then oxidized by 3-hydroxyisobutyrate dehydrogenase (HIBADH) to form methylmalonic semialdehyde. nih.govresearchgate.net Finally, methylmalonic semialdehyde dehydrogenase (MMSDH) converts this aldehyde to propionyl-CoA. nih.govresearchgate.net
Table 1: Key Enzymes and Intermediates in Valine Degradation
| Step | Substrate | Enzyme | Product |
| 1 | Valine | Branched-Chain Aminotransferase (BCAT) | α-Ketoisovalerate |
| 2 | α-Ketoisovalerate | Branched-Chain α-Keto Acid Dehydrogenase (BCKD) Complex | Isobutyryl-CoA |
| 3 | Isobutyryl-CoA | Isobutyryl-CoA Dehydrogenase (IBD / ACAD8) | Methacrylyl-CoA |
| 4 | Methacrylyl-CoA | Methacrylyl-CoA Hydratase (Crotonase) | 3-Hydroxyisobutyryl-CoA |
| 5 | 3-Hydroxyisobutyryl-CoA | 3-Hydroxyisobutyryl-CoA Hydrolase (HIBCH) | 3-Hydroxyisobutyrate |
| 6 | 3-Hydroxyisobutyrate | 3-Hydroxyisobutyrate Dehydrogenase (HIBADH) | Methylmalonic Semialdehyde |
| 7 | Methylmalonic Semialdehyde | Methylmalonic Semialdehyde Dehydrogenase (MMSDH) | Propionyl-CoA |
Conversion to TCA Cycle Intermediates (e.g., Succinyl-CoA)
Valine is classified as a glucogenic amino acid because its carbon skeleton can be converted into intermediates that can be used for gluconeogenesis. mdpi.com The end product of the valine degradation pathway, propionyl-CoA, is converted into the tricarboxylic acid (TCA) cycle intermediate, succinyl-CoA. wikipedia.orgnih.govnih.govlibretexts.org This conversion involves two additional enzymatic steps. First, propionyl-CoA carboxylase, a biotin-dependent enzyme, carboxylates propionyl-CoA to form D-methylmalonyl-CoA. libretexts.org Then, methylmalonyl-CoA epimerase converts the D-isomer to the L-isomer. libretexts.org Finally, methylmalonyl-CoA mutase, an enzyme requiring vitamin B12 as a coenzyme, rearranges L-methylmalonyl-CoA to form succinyl-CoA. libretexts.orgyoutube.combiologydiscussion.com By entering the TCA cycle, succinyl-CoA can be used to generate ATP, providing energy directly to tissues like muscle. wikipedia.orgnih.gov
Regulation of Branched-Chain Amino Acid Catabolic Flux in Specific Systems
The catabolism of BCAAs is tightly regulated, primarily at the level of the BCKD complex, which catalyzes the irreversible, rate-limiting step. frontiersin.org The activity of the BCKD complex is controlled by a phosphorylation/dephosphorylation cycle. mdpi.com Phosphorylation by a specific kinase, BCKD kinase (BCKDK), inactivates the complex. mdpi.comyoutube.com Conversely, dephosphorylation by a phosphatase, protein phosphatase 2Cm (PP2Cm), activates it. mdpi.comyoutube.com
The activity of BCKDK is, in turn, allosterically regulated by the products of the BCAT reaction. frontiersin.org The branched-chain ketoacids, particularly the leucine-derived α-ketoisocaproate (KIC), are potent inhibitors of BCKDK. frontiersin.orgresearchgate.net This inhibition of the kinase leads to the activation of the BCKD complex, thereby promoting the degradation of excess BCAAs. researchgate.net This regulatory mechanism allows for the conservation of BCAAs when they are in low supply and their efficient catabolism when they are abundant. researchgate.net In human obesity, the expression of the BCKD complex has been found to be reduced in white adipose tissue, suggesting a potential role for this tissue in whole-body BCAA metabolism. physiology.org
Valine’s Role in Protein Synthesis and Turnover Mechanisms
Beyond its role as a substrate for energy and biosynthesis, valine acts as a signaling molecule that can modulate protein synthesis and turnover.
Modulation of Protein Synthesis in Microorganisms (e.g., Pseudomonas saccharophila)
In the bacterium Pseudomonas saccharophila, valine has been shown to have a complex effect on protein metabolism. nih.govnih.gov Under certain inducing conditions, both D- and L-valine can inhibit net protein synthesis. nih.govnih.govasm.org When the concentration of valine reaches 0.5 µmole or more per milligram of bacterial protein, net protein synthesis can decrease by approximately 70%. nih.govnih.govasm.org This inhibitory effect is dependent on the concentration of exogenous valine. nih.govnih.gov However, studies using radiolabeled amino acids have indicated that while inhibiting net synthesis, valine actually stimulates protein turnover in these cells. nih.govnih.govasm.org In other bacteria, such as Pseudomonas aeruginosa and Escherichia coli, the enzymes involved in valine synthesis are subject to regulation by valine itself, demonstrating a feedback control mechanism. microbiologyresearch.org
Influence on Protein Production in Mammalian Cell Lines (e.g., Mammary Epithelial Cells)
In mammalian cells, particularly mammary epithelial cells, valine plays a significant role in stimulating the synthesis of milk proteins. nih.govejast.org Studies using bovine and porcine mammary epithelial cell lines (MAC-T and PMECs) have demonstrated that valine promotes the production of caseins (such as α-casein and β-casein) and α-lactalbumin. nih.govmdpi.comnih.gov
This stimulatory effect is often dose-dependent. For instance, in porcine cells, increasing L-valine concentration from 0.05 mM to 0.5 mM led to a concentration-dependent increase in protein synthesis without affecting protein degradation. nih.gov In bovine cells, valine concentrations from 0.5x to 8x the standard medium concentration significantly increased α-casein synthesis. mdpi.com
The mechanism behind this stimulation involves the activation of key signaling pathways that regulate protein synthesis. Valine has been shown to activate the mammalian target of rapamycin (B549165) (mTOR) signaling pathway. mdpi.comnih.govresearchgate.net Activation of mTOR leads to the phosphorylation and regulation of downstream targets like 4E-binding protein-1 (4E-BP1) and p70S6 kinase (S6K1), which are crucial for initiating protein translation. mdpi.comnih.gov Research shows that valine increases the phosphorylation levels of mTOR, S6K1, and 4E-BP1, thereby promoting the synthesis of milk proteins. mdpi.comnih.gov
Table 2: Research Findings on Valine's Effect on Protein Synthesis in Mammalian Cells
| Cell Line | Key Finding | Mechanism |
| Bovine Mammary Epithelial Cells (MAC-T) | Valine promotes α-casein synthesis in a dose-dependent manner. mdpi.com | Activation of the mTOR signaling pathway, increasing phosphorylation of mTOR, S6K1, and 4E-BP1. mdpi.com |
| Porcine Mammary Epithelial Cells (PMECs) | L-valine stimulates the synthesis of β-casein and α-lactalbumin. nih.govnih.gov | Upregulation of the mTOR and Ras/ERK signaling pathways. nih.gov |
| Goat Mammary Epithelial Cells (MECs) | Valine treatment increases the secretion and intracellular concentration of antimicrobial proteins like S100A7 and lactoferrin. nih.gov | The specific signaling pathway for antimicrobial protein production was not fully elucidated but is distinct from effects on major milk components. nih.gov |
Compound and Enzyme List
| Name | Type |
| 3-Hydroxyisobutyrate | Intermediate |
| 3-Hydroxyisobutyrate Dehydrogenase (HIBADH) | Enzyme |
| 3-Hydroxyisobutyryl-CoA | Intermediate |
| 3-Hydroxyisobutyryl-CoA Hydrolase (HIBCH) | Enzyme |
| 4E-binding protein-1 (4E-BP1) | Protein |
| α-casein | Protein |
| α-Ketoisocaproate (KIC) | Intermediate |
| α-ketoisovalerate | Intermediate |
| α-lactalbumin | Protein |
| β-casein | Protein |
| Branched-Chain α-Keto Acid Dehydrogenase (BCKD) Complex | Enzyme |
| Branched-Chain Aminotransferase (BCAT) | Enzyme |
| BCKD Kinase (BCKDK) | Enzyme |
| Isoleucine | Amino Acid |
| Isobutyryl-CoA | Intermediate |
| Isobutyryl-CoA Dehydrogenase (IBD / ACAD8) | Enzyme |
| Leucine | Amino Acid |
| L-methylmalonyl-CoA | Intermediate |
| Mammalian Target of Rapamycin (mTOR) | Protein |
| Methacrylyl-CoA | Intermediate |
| Methacrylyl-CoA Hydratase (Crotonase) | Enzyme |
| Methylmalonic Semialdehyde | Intermediate |
| Methylmalonic Semialdehyde Dehydrogenase (MMSDH) | Enzyme |
| Methylmalonyl-CoA Mutase | Enzyme |
| p70S6 kinase (S6K1) | Protein |
| Propionyl-CoA | Intermediate |
| Propionyl-CoA Carboxylase | Enzyme |
| Protein Phosphatase 2Cm (PP2Cm) | Enzyme |
| Succinyl-CoA | Intermediate |
| Valine | Amino Acid |
Interplay of Valine Metabolism with Other Biochemical Pathways
Valine, a branched-chain amino acid (BCAA), does not operate in isolation. Its metabolic pathways are intricately connected with a variety of other biochemical routes, influencing cellular homeostasis and responses to environmental cues. These interactions are crucial in both animal and plant systems, highlighting valine's role as a key metabolic regulator.
Cross-talk with Tyrosine Metabolism
The metabolic pathways of valine and tyrosine, an aromatic amino acid, exhibit significant interplay. In various metabolic studies, the plasma levels of both valine and tyrosine are often found to be correlated and associated with metabolic health indicators. researchgate.net For instance, in overweight and obese children, the mean plasma levels of valine, leucine, isoleucine, phenylalanine, and tyrosine were significantly higher than in control groups. researchgate.net This simultaneous elevation suggests a coordinated regulation or a common underlying metabolic perturbation.
In plants, the connection is also evident at the biosynthetic level. Research in transgenic tobacco has shown that depleting the pool of tyrosine through genetic modification can lead to disturbances in the biosynthesis of other amino acids, including valine and leucine. frontiersin.org This indicates that a significant alteration in the flux of one pathway can have ripple effects on others, likely due to shared precursors or regulatory signals. Tyrosine itself is a precursor for a wide range of compounds, from proteins to hormones like thyroxine and neurotransmitters. creative-proteomics.comhuji.ac.il The catabolism of both BCAAs and aromatic amino acids can influence shared metabolic pools, further linking their metabolic fates. nih.gov
Connections to Glutathione (B108866) Metabolism
Valine metabolism is directly and indirectly linked to the glutathione (GSH) system, a cornerstone of cellular antioxidant defense. A direct biochemical link has been identified in garlic (Allium sativum), where valine is a precursor for the synthesis of S-(2-carboxypropyl)glutathione. jst.go.jp This demonstrates a specific pathway where a valine-derived carbon skeleton is incorporated into a glutathione conjugate.
Association with Lipid Metabolism in Experimental Models
The relationship between valine and lipid metabolism is complex, with research in various experimental models yielding diverse and sometimes contrasting findings. Several studies suggest a beneficial role for valine in regulating lipid profiles. An experimental study on hypercholesterolemic rats demonstrated that dietary supplementation with valine and leucine lowered plasma triglycerides, total cholesterol, and LDL-cholesterol. mdpi.com The study noted that valine appeared to act more rapidly than leucine in exerting these hypolipidemic effects. mdpi.com In porcine models, valine has been shown to stimulate triglyceride synthesis in intestinal epithelial cells. This is mediated by its metabolite, 3-hydroxyisobutyrate (3-HIB), which promotes fatty acid transport. nih.govnih.gov
Table 1: Summary of Valine's Effect on Lipid Metabolism in Different Experimental Models
| Experimental Model | Dietary Context | Observed Effects of Valine Supplementation | Reference |
|---|---|---|---|
| Hypercholesterolemic Rats | Cholesterol-enriched diet | Lowered plasma triglycerides, total cholesterol, and LDL-cholesterol. | mdpi.com |
| Mice | High-Fat Diet | Increased serum triglycerides, enlarged white adipose tissue, worsened insulin (B600854) sensitivity. | acs.orgacs.org |
| Lean Mice | Chow Diet | Enhanced adipogenesis and inflammation; dysregulated lipid metabolism pathways. | nih.gov |
| Porcine Intestinal Epithelial Cells (IPEC-J2) | In vitro cell culture | Stimulated triglyceride synthesis via its metabolite 3-HIB. | nih.gov |
Involvement in Phenylacetic Acid Metabolism in Plants
In the plant kingdom, valine is directly involved in the metabolism of phenylacetic acid (PAA), a naturally occurring auxin hormone that regulates plant growth and development. oup.combiorxiv.org While the metabolism of the primary auxin, indole-3-acetic acid (IAA), has been studied extensively, the pathways for PAA are less characterized. oup.comoup.com Recent research using liquid chromatography-mass spectrometry (LC-MS) has identified several novel PAA metabolites in land plants, including conjugates with amino acids. oup.comresearchgate.net
One of these newly discovered endogenous metabolites is phenylacetyl-valine (PAA-Val) . oup.combiorxiv.orgoup.combiorxiv.org This finding demonstrates that plants can inactivate or store PAA by conjugating it to amino acids, including valine. The formation of these amide conjugates is a key mechanism for maintaining auxin homeostasis. oup.comoup.com Enzyme assays have shown that PAA and IAA share core metabolic machinery, indicating a complex regulatory network. oup.combiorxiv.org The identification of PAA-Val in species like pea and wheat reveals a previously unknown metabolic fate for both valine and PAA in plants. researchgate.net
Mechanistic Studies of Valine’s Biological Impact in Model Systems
Effects on Cellular Response to Osmotic Stress (e.g., in Plant Cells)
Valine plays a significant role in the ability of plants to cope with osmotic stress, which arises from conditions like drought and high salinity. frontiersin.org Under such stress, many plants accumulate low molecular weight solutes, known as osmolytes or compatible solutes, to lower the cell's osmotic potential, thereby maintaining water uptake and protecting cellular structures. frontiersin.orgcas.cz
Amino acids are a major class of these osmoprotectants, and valine is frequently observed to accumulate in plant tissues in response to osmotic stress. frontiersin.orgcas.cz
Accumulation: Studies have shown that in response to salt stress, rice cultivars accumulate several amino acids, including L-valine, which is believed to be involved in detoxification and energy production. frontiersin.org Similarly, research on tea plants subjected to drought stress revealed that calcium application, which improved stress tolerance, led to a higher accumulation of valine, tyrosine, and methionine. researchgate.net
Regulatory Networks: The response to osmotic stress involves complex signaling pathways. In Arabidopsis, proteins containing a valine-glutamine (VQ) motif are key transcriptional regulators in stress responses. nih.gov The expression of some VQ-motif-containing genes is induced by dehydration and high salinity, and they interact with other regulatory factors to modulate the plant's tolerance to osmotic stress. nih.gov
Secondary Metabolism: The accumulation of valine under stress is also linked to the synthesis of secondary metabolites involved in defense. Aromatic amino acids and BCAAs like valine are precursors for compounds such as glucosinolates, which play a role in stress responses. unibo.it
Table 2: Role of Valine in Plant Response to Osmotic Stress
| Plant Species | Stress Condition | Observed Role/Effect of Valine | Reference |
|---|---|---|---|
| Rice (Oryza sativa) | Salinity (Salt Stress) | Upregulation of L-valine levels as part of the metabolic response; valine degradation pathway enriched. | frontiersin.org |
| Tea (Camellia sinensis) | Drought Stress | Higher accumulation of valine in calcium-treated, more tolerant plants. | researchgate.net |
| Arabidopsis thaliana | Dehydration, High Salinity | Involvement of valine-glutamine (VQ) motif-containing proteins in regulating stress tolerance pathways. | nih.gov |
| General Plant Response | Osmotic/Drought/Salinity Stress | Accumulates as a compatible solute (osmolyte) to help maintain cellular water balance and protect structures. | frontiersin.orgcas.czunibo.it |
Influence on Inflammatory Processes in Non-Human Models
Recent research has highlighted the significant role of L-valine in modulating inflammatory processes, particularly in the context of sepsis and gut health, as studied in various non-human models.
In a mouse model of sepsis established through cecal ligation and puncture (CLP), L-valine demonstrated a protective effect against intestinal injury. frontiersin.org Metabolomics analyses revealed that L-valine levels were significantly reduced in the sepsis group and were negatively correlated with the severity of the condition. frontiersin.org Animal experiments showed that administration of L-valine alleviated inflammation and protected against sepsis-induced intestinal damage. frontiersin.org Specifically, a high dose of L-valine (10 mg/kg) improved the 24-hour survival rate of septic mice and reversed the elevated levels of serum FITC, IL-1β, TNF-α, and D-lactic acid. frontiersin.org
Another study using a multi-omics approach in lean mice treated with L-valine identified that valine supplementation induced inflammation in the gut and adipose tissues. nih.govresearchgate.net This research indicated that valine treatment affected intestinal microbiota and metabolite compositions, leading to gut inflammation and other metabolic changes. nih.govresearchgate.netnih.gov Transcriptome profiling of white and brown adipose tissues revealed that valine disturbed signaling pathways related to inflammation and fatty acid metabolism. researchgate.netnih.gov Furthermore, a mouse model of ECHS1 Deficiency, a rare metabolic disorder, demonstrated that a valine-enriched diet or an acute inflammatory challenge worsened the epileptic phenotype and led to death, implicating impaired valine oxidation and inflammation in the disease's pathogenesis. biorxiv.orgnih.gov
These findings suggest a complex, context-dependent role for valine in inflammatory processes. While it can be protective in certain scenarios like sepsis-induced gut injury, it may also contribute to inflammation under different physiological or pathological conditions.
Table 1: Effects of L-Valine on Inflammatory Markers in a Mouse Model of Sepsis
| Marker | Effect of Sepsis | Effect of L-Valine Treatment |
| Serum FITC | Significantly elevated | Reversed |
| IL-1β | Significantly elevated | Reversed |
| TNF-α | Significantly elevated | Reversed |
| D-lactic acid | Significantly elevated | Reversed |
Data sourced from a study on sepsis-induced intestinal damage in mice. frontiersin.org
Modulation of Specific Secretory Functions (e.g., GLP-1 secretion in rodents)
Valine has been identified as a potent stimulator of glucagon-like peptide-1 (GLP-1) secretion in rodent models, a function with significant implications for metabolic regulation.
Studies using isolated perfused rat small intestines have shown that L-valine is a powerful luminal stimulator of GLP-1 release. researchgate.netnih.gov In fact, among naturally occurring amino acids, L-valine was found to be the most powerful from the upper part of the rat small intestine. researchgate.netnih.gov This stimulation of GLP-1 secretion by L-valine occurs only from the luminal side, with a 2.9-fold increase observed. nih.gov In vivo studies in male mice confirmed that orally administered L-valine (1 g/kg) increased plasma levels of active GLP-1 to a degree comparable to orally given glucose (2 g/kg). researchgate.netnih.gov
The mechanism underlying L-valine-induced GLP-1 secretion involves the intracellular metabolism of valine, leading to the closure of ATP-sensitive potassium (KATP) channels and the opening of voltage-gated Ca²⁺-channels. researchgate.netnih.govportlandpress.com This process is not dependent on co-transport with sodium ions. researchgate.netnih.gov The administration of diazoxide, a KATP-channel opener, completely blocked the L-valine-induced GLP-1 response, supporting the proposed mechanism. researchgate.netnih.gov Furthermore, inhibition of voltage-gated Ca²⁺-channels with nifedipine (B1678770) also inhibited the GLP-1 response. researchgate.netnih.gov
Interestingly, L-valine also tends to stimulate the secretion of peptide tyrosine-tyrosine (PYY) in the perfused rat colon, in addition to GLP-1. researchgate.netnih.govresearchgate.net This indicates that valine's secretagogue effects extend to other gut hormones.
Table 2: L-Valine's Effect on GLP-1 Secretion in Rodent Models
| Model | Method of Administration | L-Valine Concentration | Observed Effect on GLP-1 |
| Male Mice | Oral gavage | 1 g/kg | Comparable increase to 2 g/kg glucose |
| Perfused Rat Small Intestine | Luminal | 50 mM | Strong stimulation (P < 0.0001) |
| Perfused Rat Small Intestine | Luminal | Not specified | 2.9-fold increase |
Data compiled from in vivo and in vitro rodent studies. researchgate.netnih.govnih.gov
Valine's Role in Glial Cell Metabolism and Neurotransmitter Regulation in Research Models
Valine, as a branched-chain amino acid (BCAA), plays a crucial role in brain metabolism, particularly within glial cells such as astrocytes, and influences neurotransmitter systems.
Astrocytes are capable of actively metabolizing BCAAs, including valine. frontiersin.orgnih.gov Research on astroglia-rich primary cultures demonstrates that these cells can degrade valine to succinyl-CoA, a key intermediate in the tricarboxylic acid (TCA) cycle. nih.gov This process generates several metabolites that are released into the extracellular space, such as [U-¹³C]2-oxoisovalerate, [U-¹³C]3-hydroxyisobutyrate, and lactate. nih.gov This highlights the role of astrocytes in processing valine for energy and as a source of other metabolic compounds. researchgate.net
Valine metabolism is particularly important for nitrogen homeostasis and the cycling of neurotransmitters. frontiersin.org It serves as a nitrogen donor for the synthesis of glutamate (B1630785), the primary excitatory neurotransmitter in the brain. frontiersin.org The carbon skeleton for glutamate comes from the TCA cycle intermediate α-ketoglutarate, while the amino group is derived from BCAAs like valine. frontiersin.org This metabolic link is critical for maintaining the balance of excitatory neurotransmission. pnas.org
In the context of glutamatergic signaling, valine metabolism is crucial for the process of glutamate translocation between astrocytes and neurons. researchgate.net Astrocytes take up glutamate from the synaptic cleft, convert it to glutamine, and then shuttle it back to neurons, where it is reconverted to glutamate. nih.govnih.gov Valine can contribute to this cycle by providing the necessary nitrogen for glutamate synthesis. frontiersin.org Furthermore, focal adhesion molecules in astrocytes have been shown to regulate the expression of the glutamate transporter EAAT1, which is essential for clearing glutamate from the synapse and preventing excitotoxicity. pnas.org
Dysregulation of BCAA metabolism, including that of valine, has been implicated in neurological disorders. zotarellifilhoscientificworks.com For instance, impaired astrocytic BCAA metabolism may contribute to neurotransmitter and energetic imbalances observed in conditions like Alzheimer's disease. frontiersin.org
Table 3: Metabolites Generated from [U-¹³C]Valine Catabolism in Astroglia-Rich Primary Cultures
| Metabolite |
| [U-¹³C]2-oxoisovalerate |
| [U-¹³C]3-hydroxyisobutyrate |
| [U-¹³C]2-methylmalonate |
| [U-¹³C]isobutyrate |
| [U-¹³C]propionate |
| Lactate |
Data from an NMR analysis of metabolites released by astroglia-rich primary cultures incubated with [U-¹³C]valine. nih.gov
Cellular and Molecular Transport Studies of Valine and Its Conjugates
Sodium-Coupled Valine Transport Systems
The uptake of valine against its concentration gradient is often energetically coupled to the electrochemical gradient of sodium ions (Na⁺). This is accomplished by a class of secondary active transporters that simultaneously bind both sodium and the amino acid to facilitate their translocation across the plasma membrane.
Sodium-coupled transporters are integral membrane proteins that undergo conformational changes to move substrates across the cell membrane. The energy stored in the sodium gradient, maintained by the Na⁺/K⁺-ATPase pump, drives the uphill transport of amino acids like valine. These carrier complexes are characterized by their stoichiometry, which for many neutral amino acid transporters is 1:1 for sodium to amino acid. The binding of sodium to the transporter often increases the transporter's affinity for the amino acid substrate, facilitating its binding and subsequent transport.
Two key sodium-dependent neutral amino acid transporters involved in valine uptake are SNAT2 (Sodium-coupled Neutral Amino Acid Transporter 2, also known as SLC38A2) and B0AT1 (Broad neutral Amino acid Transporter 1, also known as SLC6A19).
SNAT2 (SLC38A2) belongs to the System A family of transporters and is responsible for the uptake of small, neutral amino acids. Its expression and activity are subject to adaptive regulation, increasing in response to amino acid starvation. SNAT2-mediated transport is electrogenic, meaning it results in a net movement of positive charge into the cell. While glutamine and alanine (B10760859) are primary substrates, SNAT2 also transports valine. The half-maximal concentrations (K₀.₅) for SNAT1- and SNAT2-mediated transport of substrates like glutamine and alanine are in the range of 0.2–0.5 mM. nih.gov
B0AT1 (SLC6A19) is a major transporter of neutral amino acids in the apical membrane of the intestine and kidney. It plays a crucial role in the absorption and reabsorption of essential amino acids, including valine. fu-berlin.de B0AT1 is also an electrogenic transporter that cotransports one sodium ion with one neutral amino acid. nih.gov Its function is dependent on its association with accessory proteins such as ACE2 (angiotensin-converting enzyme 2) in the intestine. nih.gov
The kinetic properties of valine transport systems, such as the Michaelis constant (Kₘ) and maximum velocity (Vₘₐₓ), provide insights into their affinity for valine and their transport capacity. These parameters can vary depending on the specific transporter, tissue, and experimental conditions. Studies in various preparations have reported a range of Kₘ values for valine transport, reflecting the involvement of multiple transport systems with different affinities. For instance, in intestinal preparations, Kₘ values for valine have been reported to be around 5 mM in some studies, while others have found lower values between 0.4–0.7 mM. nih.gov
Interactive Data Table: Kinetic Parameters of Sodium-Dependent Valine Transporters
| Transporter | Substrate | Kₘ/K₀.₅/Kᵢ (mM) | Vₘₐₓ (relative units) | Cell System/Tissue |
| B0AT1 | Leucine (B10760876) | ~1 - 10 | Varies with membrane potential | Xenopus oocytes |
| B0AT1 | Valine | 5 | Not specified | Intestine |
| B0AT1 | Valine | 0.4 - 0.7 | Not specified | Intestine |
| SNAT2 | Glutamine | 0.2 - 0.5 | Not specified | Neuronal cultures |
| SNAT2 | Alanine | 0.2 - 0.5 | Not specified | Neuronal cultures |
Kₘ (Michaelis constant) is the substrate concentration at which the transport rate is half of Vₘₐₓ. K₀.₅ is the concentration for half-maximal effect. Kᵢ (inhibition constant) is a measure of inhibitor potency.
Peptide Transporter-Mediated Uptake Mechanisms for Valine Derivatives
In addition to the transport of free valine, derivatives of valine, particularly those where valine is part of a dipeptide or a prodrug, can be taken up by peptide transporters. The most well-characterized of these is PepT1 (Peptide Transporter 1, SLC15A1), which is highly expressed in the small intestine. PepT1 is a proton-coupled transporter that mediates the uptake of a wide range of di- and tripeptides. This transporter is also known to handle peptide-like drugs. For example, the antiviral prodrug valacyclovir, which is an L-valyl ester of acyclovir (B1169), is a well-known substrate for PepT1. nih.gov The affinity of these transporters for valine derivatives can be quantified by their inhibition constant (Kᵢ).
Interactive Data Table: Kinetic Parameters of Peptide Transporters for Valine Derivatives
| Transporter | Substrate/Inhibitor | Kᵢ (mM) | Cell System |
| rPEPT1 | Valacyclovir | 2.7 | Rat PEPT1-expressing cells |
| rPEPT2 | Valacyclovir | 0.22 | Rat PEPT2-expressing cells |
| rPEPT1 | L-Valine methyl ester | 3.6 | Rat PEPT1-expressing cells |
| rPEPT2 | L-Valine methyl ester | 0.83 | Rat PEPT2-expressing cells |
Kᵢ (inhibition constant) reflects the affinity of a compound for a transporter; a lower Kᵢ indicates higher affinity. nih.gov
Intracellular Trafficking and Compartmentalization of Valine
Once inside the cell, valine enters the intracellular amino acid pool and is available for various metabolic processes. The trafficking and compartmentalization of valine are crucial for its efficient utilization. Valine that is not used for protein synthesis can be catabolized. The initial steps of branched-chain amino acid (BCAA) catabolism, including that of valine, occur in the mitochondria. The catabolism of valine ultimately leads to the production of succinyl-CoA, which can then enter the tricarboxylic acid (TCA) cycle for energy production. researchgate.netnih.gov
In astrocytes, a type of glial cell in the brain, valine can be taken up and metabolized. These cells are capable of degrading valine to succinyl-CoA and releasing valine catabolites into the extracellular space. researchgate.net One such catabolite, 3-hydroxyisobutyrate (B1249102) (3-HIB), has been identified as a paracrine factor that can stimulate endothelial fatty acid uptake. nih.govnih.gov This suggests a mechanism by which valine metabolism in one cell type can influence the metabolic activity of neighboring cells. The transport of valine and its metabolites between different cellular compartments, such as from the cytosol to the mitochondria, is a tightly regulated process, though the specific transporters involved in this intracellular trafficking are not fully elucidated.
Sodium Binding Interactions with Valine and Other Amino Acids
The interaction between sodium ions and valine is fundamental to the mechanism of sodium-coupled transport. The binding of Na⁺ to the transporter protein is a key step that facilitates the subsequent binding and translocation of valine. The strength of this interaction can be quantified by the bond dissociation energy (BDE).
A study using guided ion beam tandem mass spectrometry determined the absolute Na⁺–amino acid bond dissociation energies for several aliphatic amino acids. The results showed that the BDEs increase linearly with the increasing polarizability of the amino acid. nih.govresearchgate.net This indicates that larger, more polarizable side chains, like the isopropyl group of valine, lead to stronger interactions with the sodium cation.
Interactive Data Table: Sodium Cation (Na⁺) Bond Dissociation Energies (BDEs) with Aliphatic Amino Acids
| Amino Acid | Side Chain (R) | Bond Dissociation Energy (kJ/mol) |
| Glycine (Gly) | -H | 164.0 |
| Alanine (Ala) | -CH₃ | 166.9 |
| Valine (Val) | -CH(CH₃)₂ | 172.7 |
| Leucine (Leu) | -CH₂CH(CH₃)₂ | 173.7 |
| Isoleucine (Ile) | -CH(CH₃)CH₂CH₃ | 174.6 |
Data from Armentrout (2021). The bond dissociation energy is a measure of the strength of the bond between the sodium cation and the amino acid. nih.govresearchgate.net
Advanced Analytical and Spectroscopic Research Methodologies for Valine Sodium Salt
Nuclear Magnetic Resonance (NMR) Spectroscopy Applications
NMR spectroscopy is a powerful tool for investigating the structure, dynamics, and metabolic role of valine and its compounds at the atomic level. duke.edu It is one of the primary methods, alongside X-ray crystallography, for determining the three-dimensional structures of proteins in solution. duke.edu
Isotope Labeling Strategies for Protein Studies using Valine Precursors in NMR
To simplify complex NMR spectra of large proteins and to probe specific sites, isotope labeling strategies are widely employed. portlandpress.com Valine, along with leucine (B10760876) and isoleucine, is often targeted for specific labeling due to the presence of methyl groups that serve as excellent NMR probes for studying large biomolecules. portlandpress.com
A common approach involves the use of biosynthetic precursors in the growth medium of expression systems like E. coli. portlandpress.commpg.de For instance, α-ketoisovalerate is a precursor for both leucine and valine biosynthesis. portlandpress.comrsc.org By using isotopically labeled α-ketoisovalerate, such as [3-2H, U-13C]α-ketoisovalerate, it is possible to produce proteins where the prochiral methyl groups of valine and leucine are protonated and 13C-labeled, while other aliphatic sites are deuterated. rsc.org This selective protonation significantly enhances the sensitivity and resolution of NMR experiments on large proteins. isotope.comunl.pt
Another precursor, 2-acetolactate, can be used for stereospecific labeling of the prochiral methyl groups of leucine and valine. portlandpress.comrsc.org This is particularly advantageous as it can help resolve spectral overlap and provide more precise structural information. rsc.org The use of stable isotopes like 13C and 15N is fundamental in these studies. isotope.comisotope.com For example, L-Valine labeled with 15N or a combination of 13C and 15N is commercially available for use in NMR-based research. isotope.comisotope.com
The table below outlines common precursors used for isotopic labeling of valine in protein NMR studies.
| Precursor | Labeled Residues | Labeling Outcome | Reference |
| α-Ketoisovalerate | Leucine, Valine | Labels both prochiral methyl groups. | portlandpress.comrsc.org |
| 2-Acetolactate | Leucine, Valine | Allows for stereospecific labeling of prochiral methyl groups. | portlandpress.comrsc.org |
| α-Ketobutyrate | Isoleucine | Used in combination with α-ketoisovalerate for ILV labeling. | mpg.deprotein-nmr.org.uk |
Metabolomics Profiling Incorporating Valine Analysis via NMR
NMR spectroscopy is a key technique in metabolomics for identifying and quantifying metabolites in biological samples. researchgate.net Valine, as an essential amino acid, is a common metabolite of interest in these studies. The high reproducibility of NMR makes it a robust tool for structural elucidation in complex mixtures. researchgate.net
In metabolomics, a combination of NMR and mass spectrometry is often used to identify unknown compounds. researchgate.net For valine, its characteristic signals in the 1H NMR spectrum, particularly the upfield doublets from the two methyl groups, allow for its identification and quantification in biofluids like serum and plasma. researchgate.net Changes in the concentration of valine can be indicative of various physiological or pathological states.
Mass Spectrometry (MS) Techniques in Valine Research
Mass spectrometry is another indispensable tool in the study of valine sodium salt, providing information on molecular weight, structure, and quantification.
Guided Ion Beam Tandem Mass Spectrometry for Cation-Amino Acid Interactions
Guided ion beam tandem mass spectrometry (GIBMS) is a powerful technique for studying the intrinsic interactions between metal cations and amino acids in the gas phase. nsf.govacs.org This method allows for the determination of absolute bond dissociation energies (BDEs) by analyzing the kinetic energy-dependent dissociation of cation-amino acid complexes. nsf.govnih.govacs.org
Research using GIBMS has provided detailed insights into the interaction between sodium cations (Na+) and valine. nsf.govnih.gov The experimental BDE for the Na+(Val) complex has been determined, providing a measure of the strength of the interaction. nsf.govnih.govacs.org These experimental values are often compared with quantum chemical calculations to provide a comprehensive understanding of the bonding and structure of the complex. nsf.govnih.govacs.org It has been found that the BDEs of Na+ to aliphatic amino acids increase linearly with the polarizability of the amino acid. nsf.govnih.gov
The table below presents the experimentally determined bond dissociation energies for Na+ complexes with several aliphatic amino acids.
| Amino Acid | Bond Dissociation Energy (kJ/mol) | Reference |
| Glycine (Gly) | 164.0 | nsf.govnih.govacs.org |
| Alanine (B10760859) (Ala) | 166.9 | nsf.govnih.govacs.org |
| Valine (Val) | 172.7 | nsf.govnih.govacs.org |
| Leucine (Leu) | 173.7 | nsf.govnih.govacs.org |
| Isoleucine (Ile) | 174.6 | nsf.govnih.govacs.org |
Quantitative Analysis of Valine and its Metabolites in Research Samples
Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), is a highly sensitive and specific method for the quantitative analysis of valine and its metabolites in various biological and research samples. nih.govsciex.comanaquant.com This technique is often preferred for its ability to detect low concentrations of analytes in complex matrices. mdpi.com
For quantitative analysis, stable isotope-labeled internal standards, such as [13C5, 15N]-valine, are often used to ensure accuracy and precision. nih.gov The method typically involves monitoring specific precursor-to-product ion transitions, a technique known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM). anaquant.com
Derivatization is sometimes employed to improve the chromatographic and mass spectrometric properties of amino acids. researchgate.netrsc.orgsigmaaldrich.com Reagents like methyl chloroformate or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) can be used to make the amino acids more volatile for gas chromatography-mass spectrometry (GC-MS) analysis or to enhance their ionization efficiency in LC-MS. researchgate.netsigmaaldrich.comsigmaaldrich.com However, methods for the analysis of underivatized amino acids are also common. sciex.com The presence of sodium ions in samples can sometimes complicate analysis by forming adducts like [M+Na]+ or [M-H+2Na]+, which can either suppress or in some cases enhance the signal depending on the analyte and conditions. mdpi.comresearchgate.net
The table below lists common derivatization reagents used for the analysis of amino acids by mass spectrometry.
| Derivatization Reagent | Abbreviation | Analytical Technique | Reference |
| N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide | MTBSTFA | GC-MS | sigmaaldrich.comsigmaaldrich.com |
| Methyl Chloroformate | MCF | GC-MS | researchgate.net |
| 9-fluorenylmethyl chloroformate | FMOC-Cl | LC-MS | researchgate.net |
| 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate | AQC | LC-MS | researchgate.net |
Vibrational Spectroscopy (FTIR, Raman) for Molecular Interactions
Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Raman spectroscopy, serves as a powerful tool for probing the molecular structure and intermolecular interactions of this compound. These techniques provide a detailed fingerprint of the molecule by detecting the vibrations of its constituent chemical bonds.
FTIR and Raman spectroscopy are complementary techniques that measure the interaction of light with molecular vibrations. mt.comedinst.com FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. edinst.com Conversely, Raman spectroscopy involves the inelastic scattering of monochromatic light, where the energy of the scattered photons is shifted due to interaction with the molecule's vibrations. mt.com
In the context of this compound, these techniques are instrumental in identifying the presence of specific functional groups and understanding how they interact with their environment. For instance, the vibrational spectra can reveal shifts in the characteristic frequencies of the carboxylate (COO⁻) and amino (NH₂) groups upon the formation of the sodium salt from valine. These shifts provide evidence of the ionic interaction between the sodium cation and the valine anion.
Studies on similar amino acid salts have demonstrated the utility of vibrational spectroscopy. For example, in aqueous solutions of amino acids, changes in the OH stretching region of the FTIR and Raman spectra can be attributed to electrostatic and hydrophobic interactions, as well as hydrogen bonding. acs.org Research on L-valine and its derivatives has utilized FTIR and Raman to identify various functional groups and their vibrational modes, noting shifts in band positions due to intermolecular hydrogen bonding. researchgate.netresearchgate.net The presence of the sodium ion in this compound introduces further complexity to these interactions, which can be meticulously studied by analyzing the resulting spectral changes. The analysis of these spectra helps in understanding the coordination environment of the sodium ion and the conformational state of the valine molecule within the salt crystal lattice or in solution.
Key vibrational modes of interest in the analysis of this compound include:
Carboxylate (COO⁻) stretching vibrations: The asymmetric and symmetric stretching modes of the carboxylate group are particularly sensitive to the ionic environment.
Amino (NH₂) group vibrations: The stretching and bending modes of the amino group can provide insights into hydrogen bonding interactions.
C-H stretching and bending vibrations: The vibrations associated with the isopropyl side chain of valine can also be affected by the crystalline packing and intermolecular forces.
By comparing the spectra of this compound with that of pure valine, researchers can gain a detailed understanding of the structural and electronic changes that occur upon salt formation.
X-ray Diffraction and Crystallography in Valine Research
Single crystal X-ray diffraction is the gold standard for elucidating the precise atomic arrangement of a crystalline compound. cam.ac.uk This technique involves irradiating a single, well-ordered crystal with a monochromatic X-ray beam. The resulting diffraction pattern, consisting of a unique set of reflections, is collected and analyzed to generate an electron density map of the crystal. From this map, the positions of individual atoms can be determined with high precision.
For this compound, single crystal X-ray diffraction would provide unambiguous information on:
The coordination geometry of the sodium ion, including its interactions with the carboxylate and potentially the amino group of the valine anion.
The conformation of the valine molecule within the crystal.
The network of intermolecular interactions, such as hydrogen bonds and van der Waals forces, that stabilize the crystal structure.
A hypothetical crystallographic data table for this compound, based on typical data presentation, is shown below.
| Parameter | Value |
| Chemical Formula | C₅H₁₀NNaO₂ |
| Formula Weight | 139.13 g/mol |
| Crystal System | To be determined |
| Space Group | To be determined |
| Unit Cell Dimensions | a = x Å, b = y Å, c = z Åα = x°, β = y°, γ = z° |
| Volume | V ų |
| Z (molecules per unit cell) | n |
| Calculated Density | ρ g/cm³ |
| Absorption Coefficient | μ mm⁻¹ |
| F(000) | value |
| Crystal Size | x x y x z mm³ |
| Theta range for data collection | θ₁ to θ₂° |
| Index ranges | -h≤h≤h, -k≤k≤k, -l≤l≤l |
| Reflections collected | number |
| Independent reflections | number [R(int) = value] |
| Completeness to theta = θ₂° | percentage % |
| Absorption correction | Method |
| Max. and min. transmission | values |
| Refinement method | Full-matrix least-squares on F² |
| Data / restraints / parameters | numbers |
| Goodness-of-fit on F² | value |
| Final R indices [I>2sigma(I)] | R1 = value, wR2 = value |
| R indices (all data) | R1 = value, wR2 = value |
| Largest diff. peak and hole | values e.Å⁻³ |
| This table is illustrative and the values would need to be determined experimentally. |
Powder X-ray diffraction (PXRD) is a versatile technique used to analyze the crystalline nature of a bulk sample. latech.edu Unlike single crystal XRD, which requires a single, perfect crystal, PXRD can be performed on a finely ground powder containing a multitude of small crystallites. The resulting diffractogram is a plot of diffraction intensity versus the diffraction angle (2θ).
For this compound, PXRD is valuable for:
Phase identification: By comparing the experimental PXRD pattern to a database of known patterns, one can confirm the identity and purity of the crystalline phase.
Analysis of polymorphism: Different crystalline forms (polymorphs) of the same compound will produce distinct PXRD patterns.
Determination of lattice parameters: The positions of the diffraction peaks can be used to calculate the unit cell dimensions of the crystal lattice. researchgate.net
Estimation of crystallite size: The width of the diffraction peaks is inversely related to the size of the crystallites.
Studies on L-valine have utilized PXRD to confirm its crystalline nature and determine its lattice parameters. researchgate.netresearchgate.net Similarly, research on FMOC-L-valine sodium salt has employed PXRD to show that it adopts a bilayer structure. nih.gov This demonstrates the utility of PXRD in understanding the aggregate structure of valine derivatives.
The analysis of a PXRD pattern for this compound would involve indexing the observed peaks to specific crystallographic planes, which would then allow for the refinement of the unit cell parameters.
Chromatographic Techniques for Separation and Quantification
Chromatography encompasses a set of laboratory techniques for the separation of mixtures. The mixture is dissolved in a fluid called the "mobile phase," which carries it through a structure holding another material called the "stationary phase." The various constituents of the mixture travel at different speeds, causing them to separate.
High-Performance Liquid Chromatography (HPLC) is a powerful chromatographic technique used to separate, identify, and quantify each component in a mixture. It is a highly versatile and reliable method for the analysis of amino acids and their derivatives.
In the context of valine and its sodium salt, HPLC is widely used for its determination in various matrices. europa.eu The method typically involves a stationary phase (a column packed with small particles) and a liquid mobile phase. The separation is based on the differential partitioning of the analyte between the two phases.
Several HPLC methods can be employed for valine analysis:
Reversed-phase HPLC: This is a common mode where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture. Underivatized amino acids, being polar, often require ion-pairing reagents or specialized mixed-mode columns for retention and separation. helixchrom.com
Chiral HPLC: To separate the enantiomers (D- and L-forms) of valine, chiral stationary phases are used. This is crucial in applications where the stereochemistry of the amino acid is important. sigmaaldrich.comrsc.org
Pre-column or post-column derivatization: To enhance detection sensitivity, especially with UV-Vis or fluorescence detectors, amino acids are often derivatized with a chromophore or fluorophore. A common post-column derivatization agent is ninhydrin (B49086). hitachi-hightech.comuni-mate.hu
The Japanese Pharmacopoeia specifies HPLC with a conventional column for the identification of valine and a post-column ninhydrin method for its assay. hitachi-hightech.com
A typical HPLC method for valine determination would specify the following parameters:
| Parameter | Condition |
| Column | e.g., CHIROBIOTIC T, 25 cm x 4.6 mm I.D., 5 µm particles sigmaaldrich.com |
| Mobile Phase | e.g., Water:Ethanol (70:30, v/v) sigmaaldrich.com |
| Flow Rate | e.g., 1.0 mL/min sigmaaldrich.com |
| Column Temperature | e.g., 23 °C sigmaaldrich.com |
| Detector | e.g., UV at 205 nm sigmaaldrich.com |
| Injection Volume | e.g., 5 µL sigmaaldrich.com |
Ion-exchange chromatography (IEX) separates molecules based on their net surface charge. phenomenex.com This technique is particularly well-suited for the separation of charged molecules such as amino acids. pressbooks.pub The stationary phase is a resin that has charged functional groups. Cation exchange resins have negative charges and bind positively charged molecules, while anion exchange resins have positive charges and bind negatively charged molecules. phenomenex.com
For the separation and purification of valine, ion-exchange chromatography is a highly effective method. Since amino acids are amphoteric, their charge depends on the pH of the solution. By carefully controlling the pH of the mobile phase, the binding and elution of valine and other amino acids from the ion-exchange column can be precisely managed.
Key applications of ion-exchange chromatography for valine include:
Purification from fermentation broths: Valine is often produced by fermentation, which results in a mixture containing other amino acids (like alanine, leucine, and isoleucine) and salts. google.com Ion-exchange chromatography can be used to separate valine from these impurities. diaion.com
Amino acid analysis: Automated amino acid analyzers often employ ion-exchange chromatography with post-column ninhydrin derivatization for the quantitative analysis of amino acids in a sample. europa.euuni-mate.hu The amino acids are separated on a cation exchange resin using buffers of increasing pH and ionic strength. uni-mate.hu
The principle of separation relies on the fact that at a low pH, most amino acids are positively charged and bind to a cation exchange resin. As the pH of the eluting buffer is gradually increased, the amino acids lose their positive charge, become neutral or negatively charged at their isoelectric point, and are sequentially eluted from the column. uni-mate.hu
Theoretical and Computational Investigations of Valine Sodium Salt
Quantum Chemical Calculations of Valine and its Interactions
Quantum chemical calculations are employed to study the electronic structure, bonding, and reactivity of molecules. These methods solve the Schrödinger equation, or approximations of it, to determine the energy and wavefunction of a system, from which various molecular properties can be derived.
Density Functional Theory (DFT) Studies on Electronic Structure and Properties
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. researchgate.net DFT studies have been applied to valine to understand its structural and electronic characteristics. researchgate.netaxborotnoma.uz These calculations have shown that in crystalline forms, valine molecules typically exist in a zwitterionic state, which is consistent with experimental observations. researchgate.net
DFT calculations, often using approximations like the Generalized Gradient Approximation (GGA), can predict lattice constants of valine crystals that are in good agreement with experimental data. researchgate.net Furthermore, these studies reveal that the electronic structure, particularly the band structure, is heavily influenced by the amine and carboxyl functional groups. researchgate.net DFT has been established as a reliable method for obtaining geometries and studying various properties of amino acid systems, with functionals like BHandHLYP being recommended for systems rich in hydrogen bonds. researchgate.net
Calculation of Bond Dissociation Energies and Interaction Affinities (e.g., Na+-Valine)
A key aspect of understanding valine sodium salt is quantifying the strength of the interaction between the sodium cation (Na+) and the valine molecule. This is often described by the bond dissociation energy (BDE), which is the enthalpy change associated with the homolytic cleavage of a bond. wikipedia.orglibretexts.org Theoretical calculations are crucial for determining these values.
The interaction between Na+ and valine has been investigated using guided ion beam tandem mass spectrometry, with the results compared against quantum chemical calculations. nsf.govacs.org These studies provide the absolute Na+-Valine bond dissociation energy. The experimental value has been determined, and various levels of theory have been used to calculate the theoretical BDEs, showing a strong correlation between experimental and computational results. nsf.gov The BDE is found to increase linearly with the increasing polarizability of the amino acid. nsf.govacs.org
| Method | Bond Dissociation Energy (kJ/mol) | Reference |
|---|---|---|
| Experimental | 172.7 | nsf.govacs.org |
| B3LYP (Theoretical) | 173.8 | acs.org |
| B3P86 (Theoretical) | 181.0 | acs.org |
| MP2(full) (Theoretical) | 178.9 | acs.org |
| B3LYP-GD3BJ (Theoretical) | 174.9 | acs.org |
| M06-2X (Theoretical) | 171.1 | acs.org |
Analysis of Frontier Orbitals (HOMO-LUMO) and Molecular Reactivity
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. youtube.comlibretexts.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ossila.com The HOMO is the orbital from which a molecule is most likely to donate electrons, representing its nucleophilic or basic character. youtube.comresearchgate.net Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic nature. youtube.comresearchgate.net
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. researchgate.net A large gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net For L-valine, the distribution of these frontier orbitals can be visualized to identify the most reactive sites within the molecule. Analysis of these orbitals provides essential information about the electron density distribution and helps in understanding how valine and its salt might interact with other chemical species. researchgate.net
Prediction of Nonlinear Optical (NLO) Properties
Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to an intense electromagnetic field, such as that from a laser. analis.com.my These materials are important for applications like frequency conversion and optical switching. sciencepublishinggroup.com Amino acids, including L-valine, have been investigated for their NLO properties due to their non-centrosymmetric crystal structures. researchgate.net
Computational methods can be used to predict the NLO properties of molecules. analis.com.my For L-valine and its derivatives, such as L-Valine zinc hydrochloride, studies have focused on properties like second harmonic generation (SHG) efficiency. sciencepublishinggroup.comresearchgate.net Theoretical calculations of the first hyperpolarizability (β), a measure of the NLO response of a single molecule, can indicate a material's potential for NLO applications. researchgate.net These computational predictions, often performed using DFT, are valuable for screening and designing new materials with enhanced NLO characteristics. analis.com.my
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. By solving Newton's equations of motion, MD simulations can model the behavior of complex systems, such as a solute dissolved in a solvent, providing detailed information on dynamics, structure, and thermodynamics. nih.gov
Solvation Dynamics of Valine in Aqueous and Electrolytic Environments
MD simulations are particularly well-suited for studying the solvation of molecules like valine in water and electrolyte solutions. rsc.orgresearchgate.net These simulations can reveal how water molecules arrange themselves around the valine molecule, forming solvation shells, and how this structure is influenced by the presence of ions like Na+. nih.gov
Formation of Molecular Aggregates and Preferential Solvation Phenomena
Theoretical and computational studies, particularly molecular dynamics (MD) simulations, provide significant insights into the behavior of this compound in aqueous solutions. These methods allow for the examination of molecular-level interactions that govern the formation of aggregates and the specific ways solvent molecules arrange themselves around the solute ions.
In solution, this compound dissociates into sodium cations (Na⁺) and valinate anions (C₅H₁₀NO₂⁻). The subsequent interactions are complex, involving ion-ion, ion-water, and water-water interactions. MD simulations of amino acids in aqueous environments reveal that solutes can significantly alter the properties of the solution. nih.govacs.org For valine, with its hydrophobic isobutyl side chain, and in the presence of ions, these effects are pronounced.
Molecular Aggregates: The electrostatic attraction between the positively charged sodium ion and the negatively charged carboxylate group of the valinate anion can lead to the formation of ion pairs or larger molecular aggregates. rsc.org The extent of this aggregation is dependent on the concentration of the salt. At lower concentrations, solvent-separated ion pairs are more likely, where one or more water molecules are positioned between the cation and anion. As concentration increases, contact ion pairs, where the ions are in direct contact, become more prevalent. Computational studies indicate that the formation of these aggregates is a dynamic process, with ions constantly associating and dissociating. nih.gov
Preferential Solvation: Preferential solvation describes the phenomenon where the composition of the solvent in the immediate vicinity of a solute molecule differs from that of the bulk solvent. For this compound in water, this involves the specific arrangement of water molecules around the different parts of the valinate anion and the sodium cation.
Around the Sodium Cation (Na⁺): Water molecules orient themselves with their partially negative oxygen atoms directed towards the positive sodium ion, forming a structured hydration shell.
Around the Valinate Anion (C₅H₁₀NO₂⁻): The solvation of the valinate anion is multifaceted. The charged carboxylate group (-COO⁻) strongly interacts with the partially positive hydrogen atoms of water molecules, forming hydrogen bonds. Conversely, the nonpolar isobutyl side chain induces a different structuring of water. This hydrophobic hydration is entropically unfavorable as it forces water molecules into a more ordered, cage-like structure around the nonpolar group.
Intermolecular Interaction Analysis (e.g., Hirshfeld Surface Analysis, Noncovalent Interaction Index)
To understand the stability and structure of this compound in the solid state, computational tools that analyze intermolecular interactions are employed. Hirshfeld surface analysis and the Noncovalent Interaction (NCI) index are powerful methods for visualizing and quantifying the various forces that hold the crystal lattice together.
Hirshfeld Surface Analysis: Hirshfeld surface analysis is a method used to partition crystal space and visualize intermolecular interactions. science.govnih.gov The surface is generated based on the electron distribution of a molecule, and the distance from the surface to the nearest nucleus inside (dᵢ) and outside (dₑ) is calculated. These values are mapped onto the surface to create a visual representation of intermolecular contacts.
For this compound, the analysis would reveal several key interactions:
Strong Ion-Pairing Interactions: The most significant interactions would be the electrostatic attraction between the sodium cation and the carboxylate group of the valinate anion. These would appear as intense red regions on the Hirshfeld surface mapped with dₙₒᵣₘ (a normalized contact distance), indicating contacts shorter than the van der Waals radii.
Hydrogen Bonding: The amine group (-NH₂) of one valinate molecule can act as a hydrogen bond donor to the carboxylate oxygen atoms of a neighboring molecule. These N-H···O interactions are crucial for the stability of the crystal packing. nih.gov
van der Waals Forces: The nonpolar isobutyl side chains would interact with each other through weaker van der Waals forces. These are typically visualized as more diffuse contacts on the Hirshfeld surface.
A two-dimensional "fingerprint plot," which is a histogram of (dᵢ, dₑ) pairs, allows for the quantitative breakdown of these interactions. For an amino acid salt, the plot would show distinct spikes corresponding to the dominant O···H (from the carboxylate) and N···H hydrogen bonds, as well as a larger, more diffuse region corresponding to the numerous H···H contacts associated with the hydrophobic side chains. researchgate.netacs.org
Noncovalent Interaction (NCI) Index: The Noncovalent Interaction (NCI) index, also known as reduced density gradient (RDG) analysis, is a quantum chemical tool that identifies and visualizes noncovalent interactions in real space. wikipedia.orgjussieu.fr It is based on the relationship between the electron density (ρ) and its gradient. Regions of low electron density and low reduced density gradient signify noncovalent interactions.
An NCI analysis of this compound would produce 3D isosurfaces color-coded to indicate the nature and strength of the interactions:
Blue Isosurfaces: Indicate strong, attractive interactions, such as the ionic bond between Na⁺ and the -COO⁻ group, as well as strong hydrogen bonds (N-H···O). chemtools.org
Green Isosurfaces: Represent weaker, attractive van der Waals interactions, which would be found between the isobutyl side chains. chemtools.org
Red Isosurfaces: Indicate repulsive or steric clashes, which could occur in densely packed regions of the crystal. chemtools.org
This technique provides a detailed qualitative picture of the bonding landscape, complementing the quantitative data from Hirshfeld analysis and confirming the roles of ionic forces, hydrogen bonding, and hydrophobic interactions in the solid-state structure of this compound. nih.govresearchgate.net
Valine S Role in Advanced in Vitro and Model System Research
Valine Sodium Salt as a Component in Specialized Cell Culture Media
The foundation of successful in vitro cell culture lies in the formulation of the culture medium, which must supply all necessary nutrients for cell growth, proliferation, and function. cytion.com Valine, as an essential amino acid, is a standard component of most basal media formulations. membrapure.de The use of L-valine sodium salt is advantageous in preparing these media, as it overcomes the solubility challenges associated with free L-valine, ensuring consistent and effective delivery of this crucial nutrient to cultured cells. lohmann-minerals.com
Basal media are chemically defined formulations that provide the essential nutrients for cell growth. cellculturedish.com Common examples include Minimum Essential Medium (MEM), Dulbecco's Modified Eagle Medium (DMEM), and Roswell Park Memorial Institute (RPMI) 1640 medium. labome.comfishersci.se These media were historically developed to support the growth of specific cell lines but have been modified over time for a wide range of applications. cellculturedish.comnih.gov
The composition of these media includes a mixture of inorganic salts, carbohydrates, vitamins, and, crucially, amino acids. cytion.comfishersci.se Valine is one of the essential amino acids that cannot be synthesized by mammalian cells and must be supplied in the medium to support protein synthesis and cellular metabolism. cytion.commembrapure.de
MEM (Minimum Essential Medium): Developed as a basic medium, it contains the essential nutrients required for the growth of most mammalian cells. fishersci.se It is a non-complex formulation often supplemented with serum. labome.com
DMEM (Dulbecco's Modified Eagle Medium): A widely used medium for a variety of mammalian cell lines, DMEM is a modification of MEM that contains a higher concentration of amino acids and vitamins. labome.comfishersci.se It often requires supplementation with serum to be a "complete" medium. labome.com
RPMI-1640: This medium was developed for the long-term culture of peripheral blood lymphocytes and supports a wide variety of suspension and monolayer cells. labome.com
The optimization of these media often involves adjusting the concentrations of components like amino acids to meet the specific metabolic demands of different cell types or to enhance productivity in biomanufacturing processes. cytion.comnih.gov Advanced formulations, such as reduced-serum media, have been developed to minimize experimental variability associated with serum, while still providing essential components like valine. pri-cella.com
A unique application of valine in cell culture involves the use of its D-isomer, D-valine. Most epithelial cells possess the enzyme D-amino acid oxidase, which allows them to convert D-valine into its usable L-isomer. In contrast, fibroblasts lack this enzyme. sigmaaldrich.comscientificlabs.co.uk This metabolic difference is exploited for the selective inhibition of fibroblast proliferation in mixed cell cultures. sigmaaldrich.com
By substituting L-valine with D-valine in the culture medium, researchers can create a selective environment where epithelial cells can thrive while the growth of contaminating fibroblasts is suppressed. sigmaaldrich.comscientificlabs.co.uksigmaaldrich.com This technique is particularly valuable in primary cell culture, where isolating pure populations of epithelial cells is often challenging. sigmaaldrich.com For instance, D-valine has been successfully used to reduce fibroblast contamination in cultures of human endometrial stromal cells and myometrial smooth muscle cells. mdpi.com
The concentration of amino acids, including valine, in culture media is a critical factor that directly influences cell growth, viability, and metabolic activity. cytion.com As cells proliferate, they deplete the amino acids in the medium; once these essential building blocks are exhausted, cell growth ceases. cytion.com
Supplementing media with branched-chain amino acids (BCAAs) like valine, leucine (B10760876), and isoleucine can stimulate protein synthesis and cell growth. cytion.com Research has shown that valine concentration can have significant effects on cellular metabolism. For example, in Chinese Hamster Ovary (CHO) cell cultures, feeding with valine was found to reduce the production of toxic byproducts like ammonia (B1221849) and lactate. researchgate.net This was associated with an enrichment of the citric acid (TCA) cycle, leading to improved cell culture performance and increased recombinant protein productivity. researchgate.net Furthermore, valine has been shown to improve mitochondrial function and protect against oxidative stress in C2C12 mouse myoblast cells by enhancing ATP production and the expression of genes involved in mitochondrial biogenesis. nih.gov
Table 1: Role of Valine Forms in Specialized Cell Culture Media
| Valine Form | Application | Mechanism/Rationale | Relevant Media/Context | Key Findings |
| L-Valine Sodium Salt | General Cell Culture Nutrient | High solubility overcomes challenges with free L-valine, ensuring consistent nutrient availability. lohmann-minerals.com | MEM, DMEM, RPMI, and other basal media. lohmann-minerals.comcellculturedish.com | Essential for protein synthesis and overall cell growth and proliferation. membrapure.decytion.com |
| D-Valine | Selective Fibroblast Inhibition | Fibroblasts lack D-amino acid oxidase and cannot convert D-valine to the usable L-form, leading to growth arrest. sigmaaldrich.comscientificlabs.co.uk | D-valine substituted MEM. sigmaaldrich.com | Effectively inhibits fibroblast proliferation while allowing epithelial cells to grow. sigmaaldrich.commdpi.com |
| L-Valine (Concentration) | Optimization of Cell Growth and Metabolism | Influences protein synthesis, metabolic pathways, and byproduct formation. cytion.comresearchgate.net | High-density cultures, biopharmaceutical production (e.g., CHO cells). cytion.comresearchgate.net | Can reduce ammonia production, enhance TCA cycle activity, and improve mitochondrial function. researchgate.netnih.gov |
Investigations in Tissue Explant Models
Tissue explants, which are small fragments of tissue maintained in culture, provide a valuable model system that bridges the gap between in vitro cell culture and in vivo studies. They allow for the investigation of cellular uptake and metabolism in a context that preserves the tissue's three-dimensional architecture and cell-cell interactions.
The mammary gland has a high demand for amino acids during lactation to support the synthesis of milk proteins. semanticscholar.org Studies using tissue explants from lactating animals have been instrumental in understanding the mechanisms of amino acid transport and metabolism.
Research on bovine mammary tissue has identified the L-system transporter as the primary mechanism for the uptake of several essential amino acids, including valine. semanticscholar.org Studies with lactating porcine mammary tissue explants have also characterized the kinetics of valine uptake, demonstrating that it is a time-dependent process. researcher.liferesearchgate.net
Once taken up by the mammary cells, valine serves as a crucial substrate for milk protein synthesis. ejast.org Experiments using isolated perfused goat mammary glands showed that a significant portion (93%) of valine found in milk casein is derived directly from free amino acids in the blood. semanticscholar.org These studies also revealed that a portion of the valine taken up by the gland is oxidized to CO2, indicating its role in energy metabolism. semanticscholar.org A metabolite of valine, 3-hydroxyisobutyrate (B1249102) (3-HIB), has been shown to promote the proliferation of porcine mammary epithelial cells by regulating fatty acid metabolism and energy production. frontiersin.org
Table 2: Research Findings on Valine in Lactating Mammary Tissue
| Model System | Key Research Area | Findings |
| Bovine Mammary Tissue | Amino Acid Transport | The L-system transporter is the primary transporter for valine uptake. semanticscholar.org |
| Porcine Mammary Tissue Explants | Valine Uptake Kinetics | Valine uptake is time-dependent. researcher.liferesearchgate.net |
| Isolated Perfused Goat Mammary Gland | Valine Fate | 93% of valine in casein comes directly from blood; about 30% of valine taken up is oxidized for energy. semanticscholar.org |
| Porcine Mammary Epithelial Cells | Valine Metabolite Function | The valine metabolite 3-hydroxyisobutyrate (3-HIB) promotes cell proliferation by enhancing fatty acid transport and oxidation. frontiersin.org |
Research in Plant Cell and Organismal Models
In plant science, valine and its metabolic pathways are subjects of research, particularly in the context of stress resistance and genetic markers. The response of plant cells to various compounds, including amino acids and salts, is crucial for understanding plant growth and adaptation. researchgate.netfrontiersin.org The use of sodium salts, such as sodium chloride, is common in studies investigating salinity stress, a major factor affecting plant growth worldwide. mdpi.commdpi.com
Valine resistance has been explored as a potential genetic marker in plant cell genetics. Studies on tobacco plants regenerated from protoplast-derived cells identified two distinct types of valine-resistant mutants. nih.gov One type exhibited low-level resistance transmitted as a single dominant Mendelian character, while the second type showed high-level resistance to valine and other amino acids, transmitted as a digenic recessive character. nih.gov The high-level resistance in the second type was linked to a reduced uptake of several amino acids. nih.gov Such research provides insights into amino acid transport and its genetic regulation in plants.
Valine Metabolism and Response to Environmental Stress in Plants
Plants, being sessile organisms, have evolved complex metabolic strategies to cope with various environmental stresses, such as drought, salinity, and extreme temperatures. Valine metabolism is an integral part of this adaptive response.
Under abiotic stress conditions, the metabolic landscape of a plant undergoes significant reprogramming. oup.com While the synthesis of some amino acids is inhibited, others accumulate to high levels. nih.gov Valine, along with other BCAAs like leucine and isoleucine, is known to accumulate in response to stress and can act as an osmoprotectant, helping to maintain cellular turgor and protect cellular structures. nih.gov
Research in Arabidopsis thaliana has shown that during dehydration, high salinity, or extended darkness, the accumulation of low-abundance amino acids like valine is primarily due to increased protein turnover rather than de novo synthesis. nih.gov These accumulated amino acids can then be catabolized to provide an alternative energy source when photosynthesis is impaired. researchgate.net The degradation of BCAAs can feed intermediates into the tricarboxylic acid (TCA) cycle, thus supporting cellular respiration and energy production during periods of stress. researchgate.net
The response of valine levels to stress can vary between plant species and the nature of the stressor. For example, a study on wheat (Triticum aestivum) cultivars subjected to drought stress showed an increase in the levels of valine, among other amino acids. scispace.com This accumulation is considered an important indicator of a plant's tolerance to adverse conditions. researchgate.net
Table 1: Changes in Valine Concentration in Plants Under Abiotic Stress
| Plant Species | Stress Type | Change in Valine Concentration | Reference |
| Arabidopsis thaliana | Dehydration, High Salinity, Darkness | Accumulation | nih.gov |
| Wheat (Triticum aestivum) | Drought | Increased | scispace.com |
| Maize (Zea mays) | Drought | Changes in concentration | scispace.com |
Studies in Microbial and Lower Eukaryotic Systems
The influence of valine extends to microbial and lower eukaryotic systems, where it plays a critical role in protein synthesis, metabolic regulation, and fermentation processes.
Valine Effects on Microbial Protein Synthesis and Fermentation Processes
In the realm of microbial biotechnology, valine is a key target for production through fermentation using engineered microorganisms like Corynebacterium glutamicum and Escherichia coli. acs.orgresearchgate.net These organisms are metabolically engineered to overproduce L-valine, a process that involves enhancing the biosynthetic pathways and optimizing the precursor pools. acs.orgresearchgate.net The production of L-valine through microbial fermentation is a significant industrial process, with applications in animal feed, cosmetics, and pharmaceuticals. researchgate.net
The presence and concentration of valine can also influence the metabolic activity of microbial communities. In ruminant animals, the fermentation of dietary components by rumen microorganisms is essential for the host's nutrition. Studies on in vitro ruminal fermentation have shown that the addition of valine can impact the production of volatile fatty acids (VFAs), which are the primary energy source for the ruminant. nih.gov The addition of valine can lead to an increase in total VFA production and specifically increase the proportion of branched-chain VFAs (BCVFAs). nih.gov
Furthermore, the availability of carbohydrates can alter the way microbes utilize amino acids. For instance, in the context of gut microbiota, the presence of fermentable carbohydrates can increase the microbial uptake and utilization of valine while reducing the uptake of other amino acids like tyrosine. nih.gov This interplay highlights the complexity of microbial metabolism and the significant role of individual amino acids like valine in shaping the metabolic output of a microbial ecosystem.
Table 2: Effects of Valine on In Vitro Ruminal Fermentation of Wheat Straw
| Parameter | Effect of Valine Addition | Reference |
| Total VFA Production | Increased (at 2 mmol/L or greater) | nih.gov |
| Total BCVFA | Increased | nih.gov |
| Molar Percentage of Acetate | Decreased | nih.gov |
| Molar Percentage of Propionate | Decreased | nih.gov |
Q & A
Q. What are the standard laboratory protocols for synthesizing Valine sodium salt, and how can purity be ensured during crystallization?
this compound is typically synthesized via neutralization reactions between L-valine and sodium hydroxide. To ensure purity:
- Use stoichiometric ratios (1:1 molar ratio of valine to NaOH) in aqueous solution under controlled temperature (25–40°C).
- Employ recrystallization in ethanol or acetone to remove impurities. Monitor pH (target 7.0–8.0) to avoid decomposition .
- Validate purity via melting point analysis (expected range: 285–290°C) and HPLC (≥98% purity threshold) .
Q. Which analytical techniques are most effective for characterizing this compound's structural and chemical properties?
- FTIR Spectroscopy : Identify functional groups (e.g., carboxylate peaks at 1600–1550 cm⁻¹ and amine stretches at 3300 cm⁻¹) .
- NMR Spectroscopy : Use H NMR (D₂O solvent) to confirm the absence of acidic protons (δ 1.0–2.5 ppm for methyl groups) and C NMR for carbonyl resonance (~175 ppm) .
- Elemental Analysis : Verify Na content (theoretical ~10.3%) via inductively coupled plasma optical emission spectrometry (ICP-OES) .
Advanced Research Questions
Q. How can researchers optimize the synthesis of this compound to achieve high yields while minimizing by-products?
- Reaction Optimization : Use response surface methodology (RSM) to model variables (temperature, pH, stirring rate). For example, a central composite design (CCD) can identify optimal conditions (e.g., 35°C, pH 7.5) .
- By-Product Mitigation : Introduce inert gas (N₂) to prevent oxidation of valine during synthesis. Monitor intermediates via thin-layer chromatography (TLC) .
Q. What methodologies are recommended for resolving contradictions in spectral data (e.g., NMR, FTIR) when analyzing this compound derivatives?
- Data Triangulation : Cross-validate results using complementary techniques (e.g., X-ray crystallography for crystal structure vs. NMR for solution-state conformation) .
- Systematic Error Analysis : Apply the Cochrane risk-of-bias tool to assess experimental variability (e.g., instrument calibration, solvent purity) .
Q. How should researchers design experiments to investigate the thermodynamic stability of this compound under varying pH conditions?
- Experimental Design : Use differential scanning calorimetry (DSC) to measure decomposition enthalpy across pH gradients (2.0–12.0).
- Kinetic Studies : Apply the Arrhenius equation to model degradation rates. For example, pre-dissolve samples in buffers and incubate at 40–60°C to accelerate aging .
Q. What strategies can mitigate interference from sodium ions when quantifying Valine in complex biological matrices using ion-exchange chromatography?
- Column Selection : Use a cation-exchange column with sulfonic acid groups to selectively bind valine over Na⁺.
- Eluent Optimization : Adjust buffer ionic strength (e.g., 20 mM ammonium acetate) to reduce Na⁺ interference. Validate recovery rates (≥90%) via spiked samples .
Methodological Considerations
- Contradiction Analysis : When conflicting data arise (e.g., divergent NMR shifts), conduct sensitivity analyses using Monte Carlo simulations to quantify uncertainty .
- Research Question Formulation : Align questions with measurable outcomes (e.g., "How does pH affect crystallinity?" vs. "What is this compound?"). Use Table 3.1 from to ensure specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
